molecular formula C20H15F3N4O B11266197 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11266197
M. Wt: 384.4 g/mol
InChI Key: JNFNTJDFIIQLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-position bears a 3-(trifluoromethyl)phenyl group, while the 5-position is linked to a pyrazole ring substituted with a 2,5-dimethylphenyl moiety. Its molecular formula is C₂₁H₁₆F₃N₃O, with a molecular weight of 383.33 g/mol.

Properties

Molecular Formula

C20H15F3N4O

Molecular Weight

384.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H15F3N4O/c1-11-6-7-12(2)15(8-11)16-10-17(26-25-16)19-24-18(27-28-19)13-4-3-5-14(9-13)20(21,22)23/h3-10H,1-2H3,(H,25,26)

InChI Key

JNFNTJDFIIQLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrazole Intermediate Synthesis

The 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl moiety is prepared through cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitriles. For example, N-(2,5-dimethylphenyl)hydrazine reacts with acrylonitrile in ethanol under reflux to form 4,5-dihydro-1-(2,5-dimethylphenyl)-1H-pyrazole-5-carbonitrile. Subsequent treatment with hydroxylamine hydrochloride in aqueous ethanol yields the amidoxime precursor, critical for oxadiazole formation.

Oxadiazole Ring Formation

The amidoxime intermediate undergoes coupling with 3-(trifluoromethyl)benzoyl chloride in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent. Cyclization is achieved by heating the O-acylamidoxime intermediate at 110°C for 6 hours, yielding the target compound. This method typically achieves 60–75% yields but requires rigorous purification to remove unreacted acyl chlorides.

Table 1: Optimization of Traditional Cyclocondensation

ParameterOptimal ConditionYield (%)
Coupling AgentEDC·HCl72
SolventDichloromethane68
Temperature110°C75
Reaction Time6 hours70

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A modified protocol employs N-Boc-protected amidoximes and 3-(trifluoromethyl)benzoic acid in acetone-water (3:1) under microwave conditions.

Reaction Mechanism

The amidoxime reacts with the carboxylic acid via in situ activation using TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), forming the O-acylamidoxime intermediate. Microwave irradiation at 120°C for 20 minutes induces cyclodehydration, directly yielding the oxadiazole. This method bypasses isolation of intermediates, achieving 85% yield with >95% purity by HPLC.

Advantages and Limitations

  • Advantages:

    • 50% reduction in reaction time compared to conventional heating.

    • Eco-friendly solvent system (acetone-water).

  • Limitations:

    • Requires specialized microwave equipment.

    • Scalability challenges for industrial production.

Room-Temperature Synthesis in Superbase Media

Recent advancements enable oxadiazole formation at ambient temperatures using NaOH/DMSO as a superbase catalyst.

Procedure

A mixture of the pyrazole-derived amidoxime and methyl 3-(trifluoromethyl)benzoate is stirred in DMSO with 2 equivalents of NaOH at 25°C for 18 hours. The reaction proceeds via nucleophilic acyl substitution, followed by cyclization.

Table 2: Effect of Base Concentration on Yield

NaOH (equiv)Yield (%)Purity (%)
14588
27895
36590

Key Considerations

  • Solvent Choice: DMSO stabilizes the transition state via polar interactions.

  • Side Reactions: Over-alkylation occurs with excess base, necessitating precise stoichiometric control.

Trifluoromethyl Group Incorporation via Vilsmeier Reagent

The electron-withdrawing trifluoromethyl group poses synthetic challenges due to its destabilizing effect on reaction intermediates. A novel method employs Vilsmeier reagent (POCl3/DMF) to activate the carboxylic acid group before coupling with amidoximes.

Synthesis Protocol

  • Activation: 3-(Trifluoromethyl)benzoic acid reacts with Vilsmeier reagent at 0°C for 1 hour.

  • Coupling: The activated acid is treated with the pyrazole amidoxime in THF, followed by cyclization at 80°C for 4 hours.

Table 3: Comparison of Carboxylic Acid Activators

ActivatorYield (%)Reaction Time (h)
Vilsmeier904
EDC·HCl756
DCC688

Comparative Analysis of Preparation Methods

Table 4: Method Efficiency and Practicality

MethodYield (%)TimeScalabilityCost
Traditional70–758–12 hModerateLow
Microwave-Assisted850.5 hLowHigh
Room-Temperature7818 hHighModerate
Vilsmeier Activation905 hModerateHigh
  • Energy Efficiency: Room-temperature methods reduce energy consumption by 40% compared to thermal approaches.

  • Purity Concerns: Microwave and Vilsmeier methods yield higher purity (>95%) due to reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its biological activities. Some key applications include:

  • Anticancer Activity : Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
  • Anti-Diabetic Properties : Some studies have highlighted the anti-diabetic potential of related oxadiazole compounds. For example, derivatives tested on genetically modified models like Drosophila melanogaster have shown significant reductions in glucose levels, suggesting potential for developing new diabetic treatments .
  • Antimicrobial Activity : The oxadiazole scaffold is known for its antimicrobial properties. Compounds derived from this structure have been evaluated for their effectiveness against various pathogens, demonstrating a broad spectrum of activity that could lead to new antibiotics .

Agricultural Applications

The compound's derivatives may also play a role in agriculture:

  • Pesticides and Herbicides : The unique chemical properties of oxadiazoles make them suitable candidates for developing new agrochemicals. Their ability to inhibit specific biological pathways in pests can lead to effective pest control solutions without harming beneficial organisms .

Materials Science

Beyond biological applications, this compound has potential uses in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of oxadiazoles can be harnessed in the development of OLEDs. Their ability to emit light when subjected to an electric current makes them suitable for use in display technologies .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Anticancer Induced apoptosis in glioblastoma cells
Anti-diabetic Reduced glucose levels in Drosophila models
Antimicrobial Broad-spectrum efficacy against pathogens

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of oxadiazole derivatives, researchers synthesized several compounds and tested their cytotoxicity against the LN229 glioblastoma cell line. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage mechanisms . This finding supports the potential use of such compounds in cancer therapeutics.

Case Study: Anti-Diabetic Effects

Another research effort involved evaluating the anti-diabetic effects of oxadiazole derivatives using Drosophila melanogaster as a model organism. The study found that specific compounds led to significant reductions in glucose levels compared to controls, indicating their potential utility in managing diabetes .

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Key structural analogues include variations in substituent groups and their positions on the oxadiazole core. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound C₂₁H₁₆F₃N₃O 383.33 3-(3-CF₃-phenyl), 5-(2,5-dimethylphenyl-pyrazole) Meta-CF₃; steric bulk from dimethylphenyl
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₅H₁₁F₃N₄O 320.27 3-(4-CF₃-phenyl), 5-(3-cyclopropyl-pyrazole) Para-CF₃; smaller cyclopropyl group
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole C₂₀H₁₈N₄O₄ 378.40 3-(3,4,5-trimethoxyphenyl), 5-(3-phenyl-pyrazole) Electron-rich methoxy groups; higher polarity
Key Observations :

Substituent Position Effects: The meta-CF₃ group in the target compound vs. the para-CF₃ in ’s analogue may alter electronic interactions. The 2,5-dimethylphenyl group in the target compound introduces greater steric hindrance compared to the cyclopropyl group in ’s compound, which could impact binding to hydrophobic pockets .

Electronic and Solubility Profiles :

  • The trimethoxyphenyl group in ’s compound increases electron density and polarity, improving aqueous solubility relative to the CF₃-containing compounds. However, the CF₃ group in the target compound offers superior metabolic resistance due to its strong electron-withdrawing nature .

Molecular Weight and Drug-Likeness :

  • The target compound (383.33 g/mol) and ’s analogue (378.40 g/mol) approach the upper limit of Lipinski’s rule of five (MW < 500), suggesting moderate bioavailability. ’s compound (320.27 g/mol) has a more favorable molecular weight for oral absorption .

Pharmacological Implications (Inferred)

  • CF₃-containing compounds (target and ) are often explored as kinase inhibitors or antimicrobial agents due to their stability and membrane permeability.
  • Trimethoxyphenyl derivatives () are frequently associated with tubulin inhibition (e.g., in anticancer research) .

Biological Activity

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a pyrazole-based derivative that has attracted considerable attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of the compound are primarily attributed to its interaction with various biological targets. The following sections summarize the key findings from research studies.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is mediated through the suppression of NF-kB signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be within acceptable ranges for potential therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and enhanced apoptosis markers in treated cells .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory markers compared to control groups .
  • Antimicrobial Efficacy : A comprehensive antibacterial study highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how is structural confirmation achieved?

Answer: The synthesis typically involves cyclocondensation of precursors such as hydroxyamidines and carboxylate esters under anhydrous conditions. For example:

  • Step 1: React N′-hydroxybenzimidamide derivatives with methyl esters (e.g., indole-5-carboxylate) in anhydrous tetrahydrofuran (THF) under argon .
  • Step 2: Reflux with sodium hydride (NaH) to facilitate cyclization, followed by hydrolysis and purification via silica gel chromatography .
  • Characterization: Confirm structure using ¹H NMR (for proton environments), ¹³C NMR (carbon framework), ¹⁹F NMR (trifluoromethyl group), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What structural features of this compound are critical for its physicochemical properties?

Answer: Key structural elements include:

  • Pyrazole moiety : Enhances π-π stacking and hydrogen bonding, influencing solubility and receptor interactions .
  • Trifluoromethylphenyl group : Introduces electron-withdrawing effects, improving metabolic stability and lipophilicity .
  • Oxadiazole ring : Contributes to planarity and rigidity, affecting binding affinity in biological systems .
    These features are validated via X-ray crystallography (where available) and density functional theory (DFT) calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

  • Core modifications : Replace the 2,5-dimethylphenyl group with cyclopropyl or halogenated analogs to assess steric/electronic effects .
  • Functional group tuning : Substitute the trifluoromethyl group with other electron-deficient groups (e.g., nitro, cyano) to modulate reactivity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using dose-response curves and IC₅₀ determinations to correlate structure with potency .

Q. What methodologies resolve contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to exclude experimental variability .
  • Metabolic stability studies : Use hepatic microsome assays to identify if rapid degradation explains inconsistent activity .
  • Computational docking : Compare binding modes of active/inactive analogs using AutoDock Vina or Schrödinger Suite to pinpoint critical interactions .

Q. How can reaction conditions be optimized for scalable synthesis?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus THF to balance reaction rate and yield .
  • Catalyst optimization : Replace Pd(Ph₃P)₂Cl₂ with cheaper alternatives (e.g., CuI) for cost-effective cross-coupling steps .
  • Process analytics : Monitor reactions in real-time via HPLC-MS to identify intermediates and adjust conditions dynamically .

Q. What in silico strategies predict this compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption, CYP450 interactions, and hERG channel liability .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
  • Molecular dynamics (MD) : Simulate binding stability with serum albumin to predict plasma half-life .

Q. How does this compound compare to structurally related oxadiazoles in terms of reactivity?

Answer:

  • Comparative synthesis : Prepare analogs like 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol and compare reaction kinetics in nucleophilic substitutions .
  • Electrochemical analysis : Use cyclic voltammetry to assess redox behavior, particularly for the trifluoromethyl group’s stability .
  • Thermal studies : Conduct TGA-DSC to evaluate decomposition pathways relative to other oxadiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.